1-Cyclohexyl-3-quinolin-8-ylurea
Description
1-Cyclohexyl-3-quinolin-8-ylurea is a urea derivative featuring a cyclohexyl group and a quinolin-8-yl moiety linked via a urea functional group.
Properties
IUPAC Name |
1-cyclohexyl-3-quinolin-8-ylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c20-16(18-13-8-2-1-3-9-13)19-14-10-4-6-12-7-5-11-17-15(12)14/h4-7,10-11,13H,1-3,8-9H2,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FENQXWOUCAUCLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=CC=CC3=C2N=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-3-quinolin-8-ylurea typically involves the reaction of quinolin-8-ylamine with cyclohexyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as indicated by thin-layer chromatography (TLC).
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-3-quinolin-8-ylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be modified by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of quinolin-8-ylurea derivatives with oxidized cyclohexyl groups.
Reduction: Formation of reduced derivatives with modified cyclohexyl groups.
Substitution: Formation of substituted urea derivatives with various functional groups.
Scientific Research Applications
1-Cyclohexyl-3-quinolin-8-ylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including its ability to inhibit specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-quinolin-8-ylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The quinolin-8-yl group can intercalate with DNA or interact with proteins, while the cyclohexyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes. The urea moiety can form hydrogen bonds with target molecules, stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Functional Group Differences
- Urea vs. Thiourea : The target compound’s urea group (-NH-C(=O)-NH-) enables strong hydrogen bonding, critical for target binding. In contrast, the thiourea analog () replaces oxygen with sulfur (-NH-C(=S)-NH-), which may enhance lipophilicity and alter binding kinetics due to weaker hydrogen bonding but stronger van der Waals interactions.
- Urea vs. Ester : Ester-containing analogs () lack the urea’s hydrogen-bonding capacity but may exhibit improved cell membrane permeability due to reduced polarity. However, esters are prone to hydrolysis, limiting their stability compared to ureas.
Substituent Effects
- Cyclohexyl Group : Present in the target compound and analogs (), this group contributes to hydrophobic interactions. However, its placement varies: in the ester analog (), it is part of a cyclohexylmethyl chain, increasing steric bulk.
- The 8-methyl-2-oxo substitution in introduces electron-withdrawing effects, altering electronic properties.
Molecular Weight and Bioavailability
- The target compound’s estimated molecular weight (~270–280) is lower than the ester (384.47, ) and thiourea (444.59, ) analogs, aligning with Lipinski’s rule of five for oral bioavailability. The high molecular weight of the ethyl ester compound (696.78, ) likely limits its drug-likeness.
Research Implications
- Pharmacological Potential: The target’s urea group and aromatic quinoline make it a candidate for kinase inhibition or nucleic acid binding. Thiourea analogs () might excel in targets requiring sulfur interactions, while ester derivatives () could serve as prodrugs.
- Synthetic Considerations : The cyclohexyl group’s incorporation across analogs highlights its versatility in balancing hydrophobicity and conformational flexibility.
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